A Technical Guide to Fmoc-Leu-OMe: Synthesis, Characterization, and Application in Peptide Chemistry
A Technical Guide to Fmoc-Leu-OMe: Synthesis, Characterization, and Application in Peptide Chemistry
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine methyl ester (Fmoc-Leu-OMe). We will delve into its chemical identifiers, synthesis protocols, characterization, and its strategic application in solid-phase peptide synthesis (SPPS). While Fmoc-Leu-OMe is a valuable, C-terminally protected building block, it is less commonly available commercially compared to its carboxylic acid counterpart, Fmoc-Leu-OH. This guide will therefore place a strong emphasis on the reliable in-situ and preparative synthesis of Fmoc-Leu-OMe from readily available starting materials.
Core Chemical Identity
A precise understanding of a reagent's chemical identifiers is fundamental to its effective and safe use in research and development. Below is a summary of the key identifiers for Fmoc-Leu-OMe and its immediate, commercially available precursors.
| Chemical Identifier | Fmoc-L-Leucine (Fmoc-Leu-OH) | L-Leucine Methyl Ester | N-α-Fmoc-L-Leucine Methyl Ester (Fmoc-Leu-OMe) |
| CAS Number | 35661-60-0[1][2][3][4] | 2666-93-5 | Not broadly assigned; synthesized in-situ or on-demand |
| Molecular Formula | C₂₁H₂₃NO₄[1][2][4] | C₇H₁₅NO₂ | C₂₂H₂₅NO₄ |
| Molecular Weight | 353.41 g/mol [1][2][3][4] | 145.20 g/mol | 367.44 g/mol [5] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid[1] | methyl (2S)-2-amino-4-methylpentanoate | methyl (2S)-2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoate |
| Canonical SMILES | CC(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[3] | CC(C)CC(=O)OC | CC(C)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| InChI Key | CBPJQFCAFFNICX-IBGZPJMESA-N[3] | QVDXUKJJGUSGLS-ZCFIWIBFSA-N | Not broadly available |
The Synthetic Rationale: Why and How to Prepare Fmoc-Leu-OMe
The utility of Fmoc-Leu-OMe primarily lies in specific applications within peptide synthesis where a protected C-terminus is advantageous, for instance, in solution-phase fragment condensation or to mitigate side reactions like diketopiperazine formation in the early stages of SPPS.[6] The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group, a cornerstone of modern solid-phase peptide synthesis (SPPS).[7] Its removal under mild basic conditions (typically with piperidine) allows for the sequential addition of amino acids to a growing peptide chain.[7]
Synthetic Pathways to Fmoc-Leu-OMe
There are two primary, reliable routes to obtaining Fmoc-Leu-OMe: the direct esterification of Fmoc-Leu-OH and the Fmoc-protection of L-leucine methyl ester.
Caption: Synthetic routes to Fmoc-Leu-OMe.
Detailed Experimental Protocols
This protocol is suitable for researchers who have Fmoc-Leu-OH as a starting material. The use of thionyl chloride in methanol is a classic and effective method for this transformation.[8]
Materials:
-
Fmoc-L-Leucine (Fmoc-Leu-OH)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend Fmoc-L-Leucine (1.0 equivalent) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: While stirring vigorously, slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-Leu-OMe.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Fmoc-Leu-OMe as a white solid.
This protocol is ideal for those starting with L-leucine methyl ester (often available as the hydrochloride salt).
Materials:
-
L-Leucine methyl ester hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or a suitable organic solvent
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve L-leucine methyl ester hydrochloride (1.0 equivalent) in a mixture of DCM and water. Cool the solution to 0 °C.
-
Base Addition: Add sodium bicarbonate (2.5 equivalents) to neutralize the hydrochloride salt and create basic conditions for the reaction.
-
Fmoc-Cl Addition: Slowly add a solution of Fmoc-Cl (1.1 equivalents) in DCM to the vigorously stirred biphasic mixture.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor by TLC.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash chromatography as described in Protocol 1.
Characterization and Quality Control
Ensuring the purity and identity of the synthesized Fmoc-Leu-OMe is critical for its successful application. Standard analytical techniques should be employed.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of both the Fmoc and the methyl ester groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Strategic Applications in Peptide Synthesis
The primary application of Fmoc-protected amino acids is in solid-phase peptide synthesis (SPPS).[4][9] While Fmoc-Leu-OH is the standard building block for direct coupling to a resin-bound amine, Fmoc-Leu-OMe serves more specialized roles.
Solution-Phase Peptide Synthesis
In solution-phase synthesis, particularly for the preparation of peptide fragments that will be subsequently coupled, having a protected C-terminus is essential to prevent unwanted side reactions. Fmoc-Leu-OMe can serve as the C-terminal residue in such a fragment.
Mitigation of Diketopiperazine Formation in SPPS
The formation of diketopiperazines is a common side reaction in SPPS, especially during the coupling of the third amino acid.[6] This occurs through the intramolecular cyclization of the N-terminal dipeptide after the removal of the Fmoc group, leading to the cleavage of the dipeptide from the resin. Starting the synthesis with a pre-formed dipeptide, such as Fmoc-Xaa-Leu-OMe, which is then saponified after coupling to the resin, can circumvent this issue.
Caption: A generalized workflow for Fmoc-based SPPS.
Concluding Remarks
Fmoc-Leu-OMe is a valuable, albeit less common, derivative of leucine for peptide synthesis. Its utility in specialized applications such as solution-phase fragment synthesis and the mitigation of diketopiperazine formation makes it an important tool in the peptide chemist's arsenal. The reliable synthetic protocols provided in this guide, starting from readily available precursors, should empower researchers to produce high-quality Fmoc-Leu-OMe for their specific research needs. As with all chemical syntheses, appropriate safety precautions should be taken, and the identity and purity of the final product should be rigorously confirmed by analytical methods.
References
-
Gauthier, J. Y., et al. (2019). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 24(15), 2785. [Link]
-
ResearchGate. (n.d.). Stereo drawing of Fmoc- homo - β -( S )-leucine methyl ester with numbering of the atoms. Retrieved from [Link]
-
Baishixing. (n.d.). Fmoc-L-Leucine. Retrieved from [Link]
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(5), 267-283. [Link]
-
ACS Publications. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Leu-OH; CAS 35661-60-0. Retrieved from [Link]
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